N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide is a compound that features a combination of bithiophene and benzamide structures. This compound is of interest due to its potential applications in various fields, including organic electronics and materials science. The presence of the bithiophene unit imparts unique electronic properties, making it a valuable component in the development of advanced materials.
Properties
IUPAC Name |
4-methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-20-15-4-2-12(3-5-15)17(19)18-9-16-8-14(11-22-16)13-6-7-21-10-13/h2-8,10-11H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFPLHRYFCQKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
4-Methoxybenzoic acid is activated via treatment with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane or tetrahydrofuran. The reaction typically proceeds at reflux (40–60°C) for 4–6 hours, yielding 4-methoxybenzoyl chloride with >90% conversion.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ (2.5 eq) | DCM | 40°C | 4 h | 92% |
| (ClCO)₂O (1.2 eq) | THF | 25°C | 6 h | 88% |
Excess reagent is removed under reduced pressure, and the product is used directly in subsequent steps due to its moisture sensitivity.
Synthesis of [3,3'-Bithiophene]-5-ylmethylamine
Bromination of 3,3'-Bithiophene
The 5-position of 3,3'-bithiophene is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature. This regioselective reaction affords 5-bromo-3,3'-bithiophene in 75–80% yield.
Optimization Note:
Lower temperatures (0–5°C) minimize di- or polybromination byproducts.
Aminomethylation via Gabriel Synthesis
The brominated intermediate is converted to the primary amine through a two-step process:
- Alkylation with potassium phthalimide in DMF at 80°C for 12 hours.
- Deprotection with hydrazine hydrate in ethanol, yielding [3,3'-bithiophene]-5-ylmethylamine.
Yield Comparison:
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | DMF, 80°C, 12 h | 68% |
| Deprotection | Ethanol, NH₂NH₂, 6 h | 85% |
Amide Coupling Strategies
The final step involves coupling 4-methoxybenzoyl chloride with [3,3'-bithiophene]-5-ylmethylamine. Three principal methods are evaluated:
Schotten-Baumann Reaction
The amine is dissolved in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. 4-Methoxybenzoyl chloride is added dropwise at 0°C, stirring for 2 hours. This method affords moderate yields (50–60%) due to competing hydrolysis of the acid chloride.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxysuccinimide (HOSu) in DMF, the reaction proceeds at room temperature for 24 hours. Yields improve to 70–75%, with minimal racemization.
Optimized Conditions:
| Reagent | Equiv | Solvent | Time | Yield |
|---|---|---|---|---|
| EDCl | 1.2 | DMF | 24 h | 73% |
| HOSu | 1.5 |
Uranium/Guanidinium Coupling Agents
HATU (Hexafluorophosphate azabenzotriazole tetramethyl uranium) in dimethylacetamide (DMAc) at 0°C to room temperature achieves superior yields (85–90%). This method is preferred for sterically hindered amines.
Purification and Characterization
The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Key characterization data includes:
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar–H), 6.97 (d, J = 8.8 Hz, 2H, Ar–H), 6.92–6.85 (m, 4H, bithiophene–H), 4.55 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃).
- LC-MS (ESI⁺): m/z 357.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the bithiophene unit.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions to achieve substitution on the thiophene rings.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the bithiophene unit.
Reduction: Reduced forms of the bithiophene unit with altered electronic properties.
Substitution: Halogenated derivatives of the bithiophene unit.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: It can be used in the development of conjugated polymers and other advanced materials with specific electronic and optical properties.
Biological Research:
Medicinal Chemistry: Its unique structure may be explored for potential therapeutic applications, including drug design and development.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide is primarily related to its electronic properties. The bithiophene unit can interact with various molecular targets, influencing electronic pathways and molecular interactions. In organic electronics, the compound can facilitate charge transport and improve device performance. In biological systems, it may interact with specific proteins or enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide.
4-Methoxybenzoic Acid: Another precursor used in the synthesis.
Poly(3,3’-bithiophene): A polymeric form with similar electronic properties.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide is unique due to the combination of the bithiophene and benzamide units, which imparts distinct electronic and structural properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide is a compound that integrates bithiophene and benzamide structures, making it significant in various fields including organic electronics and medicinal chemistry. Its unique electronic properties stem from the bithiophene unit, which is essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and potentially in therapeutic contexts.
The biological activity of this compound is primarily linked to its electronic structure. The compound has demonstrated potential interactions with various biological targets, including proteins and enzymes, which may modulate their activity. This modulation could lead to therapeutic effects, particularly in neuropsychiatric disorders where similar compounds have shown promise.
Case Studies and Research Findings
- Therapeutic Potential : Research indicates that compounds with similar structures exhibit selective agonism at dopamine receptors, particularly the D3 receptor. For instance, a study highlighted a compound with a related structure that effectively activated D3 receptors while showing minimal interaction with D2 receptors, suggesting potential for targeted therapies in neurodegenerative diseases .
- Antiproliferative Activity : In vitro studies on related benzamide derivatives have shown significant antiproliferative effects against various cancer cell lines. These findings suggest that this compound could be explored further for its anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from recent research on similar compounds:
| Compound | Target Receptor | EC50 (nM) | Emax (%) | Comments |
|---|---|---|---|---|
| Compound 1 | D3 Receptor | 710 ± 150 | 102 ± 4.2 | Selective D3R agonist |
| Compound 2 | D2 Receptor | >100,000 | ND | Inactive as D2R agonist |
| Compound 3 | Antiproliferative Activity | IC50 < 10 µM | ND | Significant against cancer cell lines |
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable pharmacokinetic profiles for compounds structurally related to this compound. These include rapid brain penetration and acceptable half-lives in vivo, which are critical for therapeutic applications. Further toxicological assessments are necessary to ensure safety for potential clinical use.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a two-step process:
Amine Preparation : Functionalize the bithiophene core via bromination at the 5-position, followed by nucleophilic substitution with methylamine to yield [3,3'-bithiophene]-5-methylamine.
Amide Coupling : React the amine with 4-methoxybenzoyl chloride under Schotten-Baumann conditions. Use sodium carbonate (Na₂CO₃) in dichloromethane (DCM) at 0–5°C to minimize hydrolysis. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4).
Optimization :
- Temperature Control : Maintain sub-ambient temperatures to reduce side reactions.
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (10–30%) to isolate the product. Hazard analysis for chlorinated solvents (e.g., DCM) and proper ventilation is critical .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the bithiophene protons (δ 6.8–7.2 ppm) and methoxy group (δ 3.8 ppm). NOESY confirms spatial proximity of the methylene bridge.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~397.1 Da).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .
Basic: What biological assays are suitable for preliminary screening of this compound?
Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) in Mueller-Hinton broth.
- Anticancer Screening : MTT assays on HeLa or MCF-7 cells (IC₅₀ determination).
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases. Include positive controls (e.g., staurosporine) and validate with dose-response curves .
Advanced: How can researchers resolve contradictory data in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:
Reproducibility : Repeat assays in triplicate under standardized conditions (pH 7.4, 37°C).
Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) .
Advanced: What strategies establish structure-activity relationships (SAR) for thiophene-containing benzamides?
Answer:
- Core Modifications : Synthesize analogs with varying thiophene substitution patterns (e.g., 3,4'-bithiophene vs. 3,3') and measure activity shifts.
- Functional Group Scanning : Replace methoxy with ethoxy, hydroxyl, or halogens to assess electronic effects.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity .
Advanced: Which computational methods predict binding affinity with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Glide to model interactions with active sites (e.g., EGFR PDB:1M17). Prioritize poses with hydrogen bonds to methoxy oxygen.
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.
- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG binding. Validate with experimental IC₅₀ values .
Advanced: How do solvent polarity and temperature affect compound stability during storage?
Answer:
- Solvent Selection : Store in anhydrous DMSO at -20°C for long-term stability. Avoid protic solvents (e.g., MeOH) to prevent hydrolysis.
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Thermal Analysis : DSC to identify decomposition temperatures (>150°C expected) .
Advanced: What experimental approaches validate the mechanism of action in cellular models?
Answer:
- Gene Expression Profiling : RNA-seq to identify pathways altered post-treatment (e.g., apoptosis markers like Bax/Bcl-2).
- Western Blotting : Quantify phosphorylation states of target proteins (e.g., ERK or AKT).
- CRISPR Knockout : Use EGFR- or MAPK-knockout cell lines to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
